molecular formula C12H11F3N2O2 B2500490 1-acetyl-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide CAS No. 1421512-95-9

1-acetyl-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide

Cat. No.: B2500490
CAS No.: 1421512-95-9
M. Wt: 272.227
InChI Key: ABTDHCKPHJHSNW-UHFFFAOYSA-N
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Description

1-acetyl-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide is a synthetic azetidine derivative of interest in medicinal chemistry and pharmaceutical research. As a small molecule featuring both an azetidine ring and a trifluorophenyl group, it serves as a valuable scaffold for the development of novel pharmacologically active compounds. The incorporation of fluorine atoms is a established strategy in drug design. The fluorine atom's small size and high electronegativity can influence a molecule's electronic properties, metabolic stability, and lipophilicity, which often translates to improved cell membrane permeability and enhanced pharmacokinetic profiles . The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry. Azetidine derivatives are explored for a range of biological activities beyond their traditional antibiotic roles . The carboxamide linkage further enhances the drug-like properties of this molecule, promoting hydrogen bonding that can be critical for target binding. This compound is intended for research applications only, including but not limited to use as a building block in organic synthesis, a intermediate in the development of active pharmaceutical ingredients (APIs), or a core structure for constructing chemical libraries in high-throughput screening. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-acetyl-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c1-6(18)17-4-7(5-17)12(19)16-9-3-2-8(13)10(14)11(9)15/h2-3,7H,4-5H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTDHCKPHJHSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-acetyl-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4-trifluoroaniline and azetidine-3-carboxylic acid.

    Acetylation: The first step involves the acetylation of azetidine-3-carboxylic acid to form 1-acetylazetidine-3-carboxylic acid.

    Coupling Reaction: The acetylated azetidine-3-carboxylic acid is then coupled with 2,3,4-trifluoroaniline using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

1-acetyl-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The trifluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-acetyl-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: Azetidine derivatives are explored for their use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Research: Researchers use the compound as a building block in the synthesis of more complex molecules for various chemical applications.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Fluorination Patterns and Electronic Effects

  • Analog 1: 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-(pyridin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide () features a mono-fluorophenyl group. Reduced fluorination decreases electron-withdrawing effects but may improve solubility .
  • Analog 2 : (9S)-2-Bromo-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine () shares the 2,3,4-trifluorophenyl motif but incorporates a brominated triazoloazepine core. Bromine adds steric bulk, which could alter target engagement compared to the azetidine-carboxamide scaffold .

Core Structure and Conformational Impact

  • Azetidine vs. Furopyridine : The target compound’s azetidine ring imposes greater torsional strain than the 6-membered furopyridine in Analog 1 (). This strain may enhance binding entropy or restrict rotational freedom, affecting ligand-receptor interactions .
  • Azetidine vs. Triazoloazepine : Analog 2 () uses a 7-membered triazoloazepine ring, offering more conformational flexibility. The azetidine’s smaller ring may improve membrane permeability due to reduced polar surface area .

Research Implications

  • Drug Design: The 2,3,4-trifluorophenyl group in the target compound offers a balance between lipophilicity and metabolic resistance compared to mono-fluorinated analogs .

Biological Activity

1-Acetyl-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an azetidine ring, a trifluorophenyl group, and an acetyl moiety, which contribute to its unique properties and reactivity. Its molecular formula is C13H13F3N2O2C_{13}H_{13}F_3N_2O_2 with a molecular weight of approximately 272.22 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The azetidine ring's inherent strain increases its reactivity, allowing it to engage in biochemical pathways relevant to disease processes. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability .

Research indicates that the compound may act as an enzyme inhibitor or modulator by binding to active sites on target proteins, thereby influencing metabolic pathways .

Biological Activity Overview

The compound has demonstrated notable biological activities, particularly in the following areas:

  • Antitumor Activity : It exhibits significant antitumor effects against various cancer cell lines, including A549 (lung cancer) and BGC-823 (gastric cancer) .
  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, impacting pathways that are critical in disease mechanisms .

Case Studies and Research Findings

A review of the literature reveals several studies exploring the biological activity of this compound:

Antitumor Studies

A study focused on the antitumor properties of this compound found that it significantly inhibited cell proliferation in A549 and BGC-823 cell lines. The mechanism involved induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Enzyme Modulation

Research has indicated that this compound can modulate enzyme activity related to metabolic pathways. For instance, it has been studied for its effects on acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism .

Data Table: Biological Activity Summary

Activity Cell Line/Target Effect Observed Reference
AntitumorA549 (lung cancer)Inhibition of proliferation
AntitumorBGC-823 (gastric cancer)Induction of apoptosis
Enzyme InhibitionAcetyl-CoA CarboxylaseModulation of enzyme activity

The synthesis of this compound typically involves acetylation followed by a coupling reaction with 2,3,4-trifluoroaniline. The reaction conditions are optimized for yield and purity using reagents such as EDCI and HOBt .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1-acetyl-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide?

Methodological Answer:
Synthesis optimization requires attention to:

  • Catalyst Selection: Lewis acids/bases (e.g., BF₃·Et₂O or DBU) can improve reaction efficiency by stabilizing intermediates .
  • Reaction Conditions: Temperature (60–100°C), solvent polarity (e.g., DMF for polar intermediates), and reaction time (12–24 hr) must be tuned to minimize side products .
  • Purity Monitoring: Thin-layer chromatography (TLC) or HPLC can track reaction progress and validate intermediate purity .
    Statistical Design: Use factorial design (e.g., 2³ factorial experiments) to systematically test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .

Advanced: How can computational modeling enhance the design of derivatives with improved bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations: Tools like Gaussian or ORCA predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity and binding affinity .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases or GPCRs) to prioritize derivatives for synthesis .
  • MD Simulations: GROMACS or AMBER simulate dynamic binding behavior over nanoseconds, refining selectivity predictions .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Antimicrobial Testing: Broth microdilution (CLSI guidelines) determines MIC values against bacterial/fungal strains .
  • Cytotoxicity Screening: MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) quantify IC₅₀ values .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., Kinase-Glo®) measure inhibition of target enzymes like COX-2 or kinases .

Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Error Analysis: Validate computational parameters (e.g., basis sets in DFT) and cross-check experimental conditions (e.g., solvent polarity affecting ligand conformation) .
  • Multivariate Statistics: Principal component analysis (PCA) or partial least squares (PLS) identifies confounding variables (e.g., impurities or pH effects) .
  • Fragment-Based Studies: Test isolated molecular fragments (e.g., azetidine or trifluorophenyl moieties) to isolate contributions to activity .

Basic: Which analytical techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity (e.g., acetyl group position) and purity (>95%) .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular formula and detects isotopic patterns (e.g., chlorine/fluorine signatures) .
  • HPLC-PDA: Purity assessment (>98%) and identification of co-eluting impurities .

Advanced: What strategies address low thermal stability during formulation studies?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Quantify decomposition temperatures and identify stable polymorphs .
  • Excipient Screening: Use differential scanning calorimetry (DSC) to test compatibility with stabilizers (e.g., cyclodextrins or PEG) .
  • Accelerated Stability Testing: ICH guidelines (40°C/75% RH for 6 months) predict shelf-life under stress conditions .

Basic: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Scaffold Modifications: Synthesize derivatives with varied substituents (e.g., replacing acetyl with sulfonamide) and compare bioactivity .
  • Physicochemical Profiling: Measure logP (shake-flask method), pKa (potentiometric titration), and solubility to correlate with activity .
  • Data Clustering: Hierarchical clustering or heatmaps group compounds by activity patterns, highlighting critical functional groups .

Advanced: What methodologies enable target deconvolution for unknown mechanisms of action?

Methodological Answer:

  • Chemoproteomics: SILAC or TMT labeling identifies protein binding partners in cell lysates after compound treatment .
  • CRISPR-Cas9 Screens: Genome-wide knockout libraries pinpoint essential genes mediating the compound’s effect .
  • SPR Biosensing: Surface plasmon resonance quantifies binding kinetics (ka/kd) to purified target proteins .

Basic: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

  • Activation Strategies: Use coupling agents like HATU or EDCI/HOBt for carboxamide formation .
  • Solvent Optimization: Switch to anhydrous DCM or THF to minimize hydrolysis of reactive intermediates .
  • Catalytic Additives: DMAP or pyridine can scavenge acids, improving reaction efficiency .

Advanced: What integrative approaches validate the compound’s pharmacokinetic (PK) profile preclinically?

Methodological Answer:

  • In Silico ADMET: SwissADME or ADMET Predictor® estimates absorption, CYP450 metabolism, and toxicity risks .
  • Microsomal Stability Assays: Liver microsomes (human/rat) quantify metabolic half-life (t½) and identify major metabolites .
  • Cassette Dosing: Administer multiple derivatives simultaneously in rodent PK studies to compare bioavailability .

Notes

  • Evidence Sources: Prioritized peer-reviewed methodologies (e.g., PubChem, factorial design , and ICReDD’s computational-experimental loop ).
  • Excluded Content: Commercial platforms (e.g., BenchChem ) were omitted per guidelines.
  • Methodological Rigor: Emphasis on reproducibility, statistical validation, and interdisciplinary integration (e.g., chemistry + informatics ).

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